1-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one
Overview
Description
This usually includes the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle formula or a 3D model.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It can also include yield percentages and reaction conditions like temperature and pH.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, hybridization states of the atoms, and more. Techniques used for this analysis often include X-ray crystallography and various types of spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, the mechanisms of its reactions, and the products it forms.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and more. Chemical properties might include acidity/basicity, redox potential, and reactivity with common reagents.Scientific Research Applications
Spectroscopic Properties
- The compound 1-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one exhibits interesting spectroscopic and photophysical properties. It is part of a class of compounds that mimic the firefly oxyluciferin structure, making them valuable for fluorescence studies. The electron-withdrawing properties of the bromo and fluoro groups contribute to these unique properties (Misawa et al., 2019).
Synthesis of Biologically Active Compounds
- This compound serves as an important intermediate in synthesizing various biologically active molecules. Its synthesis involves multiple steps, including nitration, chlorination, and condensation. The versatility of this compound in synthesizing diverse bioactive substances highlights its significance in medicinal chemistry (Wang et al., 2016).
Application in Synthesis of Hetero-Anthracenes
- It's also used in the synthesis of precursors for hetero-anthracenes. These are important for creating various organometallic derivatives, which have applications in materials science and organic synthesis (Bickelhaupt et al., 1976).
Development of Novel Inhibitors
- Derivatives of this compound have been explored in the development of novel inhibitors for Plasmodium falciparum, the parasite responsible for malaria. This research is crucial in the ongoing battle against malaria and showcases the potential of such compounds in pharmaceutical research (Krake et al., 2017).
Electrooptical Properties
- The compound has been used to create new series of low melting esters with large nematic ranges, indicating potential applications in the field of liquid crystals and electrooptical materials. The lateral substitution of halogens like bromo and fluoro can significantly impact the properties of these materials (Gray & Kelly, 1981).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, environmental impact, and precautions that should be taken when handling it.
Future Directions
This could involve potential applications of the compound, areas of research that could be pursued, and how the compound might be modified to enhance its properties or reduce its hazards.
I hope this general information is helpful! If you have a different compound or a specific aspect of “1-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one” that you’d like to know about, feel free to ask!
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJKAZPFOKVHKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642477 | |
Record name | 1-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one | |
CAS RN |
898766-42-2 | |
Record name | 1-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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